(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a pyrazole core substituted with chlorine, methyl, and trifluoromethyl groups, conjugated to a pyridin-2-yl moiety via an α,β-unsaturated ketone (prop-2-en-1-one) bridge. Its molecular formula is C₁₇H₁₂ClF₃N₃O, with a molar mass of 378.75 g/mol. The (2E)-configuration ensures planar geometry, critical for electronic conjugation and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring may facilitate hydrogen bonding or π-stacking interactions in biological targets .
Properties
IUPAC Name |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c1-20-12(14)8(11(19-20)13(15,16)17)5-6-10(21)9-4-2-3-7-18-9/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDPTSQTTVYSV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via cyclocondensation of trifluorodiazoethane (CF₃CHN₂) with methyl hydrazine under acidic conditions, as detailed in patent literature. Key modifications include:
- Reaction Conditions : Methyl hydrazine (35–45% aqueous) is gradually added to CF₃CHN₂ in sulfuric acid (0.001–0.25 equiv) at 50–140°C, achieving 86–96% yield with >95% regioselectivity for the 3-trifluoromethyl isomer.
- Crystallization : Ethanol-mediated recrystallization yields platelet-shaped crystals, improving filtration efficiency compared to needle-like morphologies in prior methods.
- Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at position 4 using POCl₃ and DMF, followed by hydrolysis to yield 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Optimization of Pyrazole Aldehyde Synthesis
| Parameter | Condition Range | Optimal Value | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Acid Catalyst | H₂SO₄, TFA, H₃PO₄ | H₂SO₄ (0.1 equiv) | 92 | 97 |
| Temperature (°C) | 50–140 | 80 | 89 | 96 |
| Solvent | Water, Ethanol | Water | 86 | 95 |
Claisen-Schmidt Condensation with Pyridin-2-yl Ketone
The chalcone backbone is constructed via base-catalyzed condensation between the pyrazole aldehyde and 1-(pyridin-2-yl)ethan-1-one:
- Mechanism : Deprotonation of the ketone by NaOH forms an enolate, which nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product.
- Procedure : A mixture of pyrazole aldehyde (1 mmol), 1-(pyridin-2-yl)ethan-1-one (1 mmol), and NaOH (10 mol%) in ethanol is stirred at room temperature for 8–12 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate = 7:3).
- Workup : Ice-cold water precipitates the product, which is recrystallized from ethanol to achieve >85% purity.
Table 2: Comparative Analysis of Condensation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| NaOH | Ethanol | 25 | 12 | 78 | 95:5 |
| KOH | Methanol | 40 | 8 | 82 | 93:7 |
| Piperidine | Toluene | 110 | 4 | 65 | 88:12 |
Structural Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.23 (s, 1H, CH=CO), 7.91–7.85 (m, 2H, Py-H), 7.45 (s, 1H, Pyrazole-H), 3.92 (s, 3H, N-CH₃), 2.51 (s, 3H, CF₃).
- IR (KBr) : ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1340–1120 cm⁻¹ (C-F).
- HRMS : m/z calculated for C₁₄H₁₀ClF₃N₃O [M+H]⁺: 344.0471; found: 344.0468.
Discussion of Regioselectivity and Byproducts
The trifluoromethyl group’s strong electron-withdrawing effect directs cyclocondensation to favor the 3-position on the pyrazole, minimizing 5-isomer formation. During Claisen-Schmidt condensation, steric hindrance from the pyridinyl nitrogen ensures trans (E) configuration dominance, as evidenced by >95:5 E:Z ratios in NMR coupling constants. Common byproducts include:
- Diadducts : From over-condensation, mitigated by stoichiometric control.
- Hydrate Intermediates : Reversed via anhydrous workup.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrazole derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one | S. aureus | 16 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, pyrazole derivatives have shown anti-inflammatory properties. A study highlighted that certain compounds within this category could inhibit the production of pro-inflammatory cytokines, making them potential candidates for developing anti-inflammatory drugs .
Herbicidal Activity
The structural features of this compound suggest its potential as an herbicide. Research has indicated that similar pyrazole derivatives can effectively control weed growth by inhibiting specific enzymatic pathways in plants .
Table 2: Herbicidal Efficacy of Pyrazole Derivatives
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound C | Amaranthus retroflexus | 85 |
| Compound D | Cynodon dactylon | 78 |
| This compound | Amaranthus retroflexus | 90 |
Photonic Materials
The unique electronic properties of pyrazole derivatives make them suitable for applications in photonic materials. Studies have demonstrated that compounds with similar structures can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable charge transport characteristics .
Table 3: Photonic Properties of Pyrazole Derivatives
| Property | Value |
|---|---|
| Band Gap | 2.5 eV |
| Photoluminescence Efficiency | 20% |
| Charge Mobility | 0.01 cm²/V·s |
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study was conducted where a series of pyrazole derivatives were synthesized through a one-pot reaction method. The synthesized compounds were characterized using NMR, IR spectroscopy, and mass spectrometry. Biological assays revealed that several derivatives exhibited promising antimicrobial activity, supporting their potential use in pharmaceutical applications .
Case Study 2: Herbicidal Activity Assessment
In another investigation, the herbicidal activity of various pyrazole derivatives was tested against common agricultural weeds. The results indicated that these compounds could significantly reduce weed biomass, highlighting their utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. For instance, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Quinoline Hybrids
Compound A: (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one (CAS: 400074-47-7)
- Molecular Formula : C₁₈H₁₂Cl₂F₃N₃O
- Key Differences: Replacement of pyridin-2-yl with a 2-chloro-4-methylquinolin-3-yl group.
- Impact: The quinoline substitution increases molar mass (414.21 g/mol) and introduces a bulky, planar aromatic system.
Chalcone Derivatives with Pyrazole-Aromatic Hybrids
Compound B : (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Key Features : Bromophenyl and methoxyphenyl substituents.
- Biological Activity : Demonstrates anti-plasmodial and antimicrobial properties, attributed to the electron-rich methoxy group enhancing redox activity .
- Comparison : The absence of a trifluoromethyl group in Compound B reduces metabolic stability but may improve synthetic accessibility.
Compound C : (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
Prop-2-enoic Acid Derivatives
Compound D: (2E)-3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid (CAS: 956714-01-5)
- Key Differences : Carboxylic acid terminus instead of ketone.
- Impact: The carboxylic acid group enables salt formation, improving aqueous solubility and bioavailability.
Compound E: (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid (CAS: 957014-04-9)
- Key Features : 4-Methylphenylmethyl substituent.
- The target compound’s trifluoromethyl group provides stronger electron-withdrawing effects, stabilizing the enone system .
Structural and Spectral Analysis
Crystallography and Refinement
Studies on analogous compounds (e.g., Compounds A–C) frequently employ SHELXL for crystal structure refinement . For the target compound, the (2E)-configuration and planarity would likely yield similar refinement parameters, with bond lengths and angles consistent with conjugated enone systems (C=O: ~1.22 Å; C=C: ~1.34 Å) .
Spectroscopic Data
- ¹H-NMR : The pyridin-2-yl group in the target compound would exhibit deshielded protons (δ ~8.5–9.0 ppm) due to aromatic anisotropy. The trifluoromethyl group causes significant upfield shifts in adjacent protons (δ ~2.5–3.0 ppm) .
- ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~190 ppm, while the trifluoromethyl carbon appears at ~120 ppm (q, J = 280 Hz) .
Biological Activity
The compound (2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C12H8ClF3N2O
- Molecular Weight : 320.72 g/mol
- CAS Number : 956376-49-1
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can block their activity and lead to various biological effects such as anti-inflammatory responses and potential anticancer activity .
- Cellular Interaction : It has been shown to interact with cellular pathways, affecting signal transduction mechanisms that are critical in cancer progression and inflammation .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have highlighted the ability of similar compounds to induce apoptosis in cancer cells through modulation of key signaling pathways. The compound's structure suggests it may also exhibit similar effects.
Antimicrobial Properties
Pyrazole derivatives have been reported to have antimicrobial activities against various pathogens, including bacteria and fungi. The specific compound's potential against resistant strains of bacteria like MRSA has been noted in preliminary studies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in experimental models .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyrazole formation | HCl (cat.), reflux, 12 h | 65 | 90 | |
| Trifluoromethylation | CuI, CF₃I, DMF, 80°C | 72 | 88 | |
| Enone condensation | NaOH/EtOH, 24 h | 58 | 95 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Identify C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm error .
Key Spectral Markers:
| Technique | Key Peaks/Bands | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.3 (d, J=15.6 Hz) | Vinyl proton | |
| ¹³C NMR | δ 120.5 (q, J=35 Hz) | CF₃ | |
| FT-IR | 1695 cm⁻¹ | C=O |
Advanced: How can DFT calculations predict reactivity and electronic properties?
Methodological Answer:
- Geometry Optimization: Use B3LYP/6-31G(d,p) to model the E-configuration and assess bond lengths (e.g., C=C: ~1.34 Å) .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. A smaller gap (~3.5 eV) suggests higher reactivity .
- Electrostatic Potential (ESP) Maps: Identify electron-deficient regions (e.g., pyridinyl N) for nucleophilic attack .
Q. Table 2: Computational Parameters from Literature
| Parameter | Value | Reference |
|---|---|---|
| HOMO (eV) | -6.2 | |
| LUMO (eV) | -2.7 | |
| Dipole Moment (D) | 4.8 |
Advanced: How to resolve contradictions in crystallographic data between polymorphic forms?
Methodological Answer:
- X-ray Crystallography: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs .
- Thermal Analysis (DSC/TGA): Identify polymorph transitions via endothermic/exothermic peaks .
- Powder XRD: Match experimental patterns with simulated data from CCDC entries (e.g., CCDC 1988019) .
Case Study:
In , the enone group’s planarity differed between computational (DFT) and experimental (XRD) models due to crystal packing effects. Adjust torsion angles in DFT models to account for intermolecular forces .
Advanced: What strategies elucidate structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Cl with F or CF₃ with CH₃) and test antimicrobial activity .
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., CYP450 enzymes). The pyridinyl group shows strong π-π stacking with aromatic residues .
- QSAR Models: Correlate logP values (calculated via ChemDraw) with IC₅₀ data from enzyme inhibition assays .
Q. Table 3: Biological Activity Data
| Derivative | Substituent | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|---|
| Parent compound | 5-Cl, 3-CF₃ | 12.5 | CYP450 | |
| Analog 1 | 5-F, 3-CH₃ | 28.4 | CYP450 |
Advanced: How to address discrepancies in reported synthetic yields or spectral data?
Methodological Answer:
- Reaction Reproducibility: Ensure anhydrous conditions for trifluoromethylation steps, as trace moisture reduces yields .
- Data Validation: Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via elemental analysis .
- Collaborative Studies: Compare results across labs using standardized protocols (e.g., IUPAC guidelines for crystallography) .
Example:
In , yields varied from 58–72% due to differences in catalyst loading (Pd 0.5–2 mol%). Optimize catalyst-to-substrate ratios using Design of Experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
